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Compound of Interest

Compound Name: 2-Bromo-3-methoxybenzaldehyde

Cat. No.: B1279745 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 2-Bromo-3-methoxybenzaldehyde (CAS No. 10401-18-0). The information

detailed herein is intended for researchers, scientists, and professionals in the fields of

chemical synthesis, drug development, and quality control, offering a valuable resource for the

identification and characterization of this compound.

Due to the limited availability of publicly accessible, citable experimental spectra for 2-Bromo-
3-methoxybenzaldehyde, this guide presents a combination of predicted and expected

spectroscopic data. The Nuclear Magnetic Resonance (NMR) data has been generated using

reliable prediction software, while the Infrared (IR) spectroscopy data is based on the

characteristic absorption frequencies of the constituent functional groups. The Mass

Spectrometry (MS) data includes predicted fragmentation patterns.

Core Spectroscopic Data
The structural and key physical properties of 2-Bromo-3-methoxybenzaldehyde are

summarized below:
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Property Value

Chemical Formula C₈H₇BrO₂

Molecular Weight 215.05 g/mol

CAS Number 10401-18-0

IUPAC Name 2-bromo-3-methoxybenzaldehyde

SMILES COC1=C(Br)C(C=O)=CC=C1

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Predicted)

The predicted ¹H NMR spectrum of 2-Bromo-3-methoxybenzaldehyde in CDCl₃ would exhibit

the following signals:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.3 Singlet (s) 1H
Aldehyde proton (-

CHO)

~7.7
Doublet of doublets

(dd)
1H Aromatic proton

~7.4 Triplet (t) 1H Aromatic proton

~7.2
Doublet of doublets

(dd)
1H Aromatic proton

~3.9 Singlet (s) 3H
Methoxy protons (-

OCH₃)

¹³C NMR (Predicted)
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The predicted ¹³C NMR spectrum would show the following key resonances:

Chemical Shift (δ, ppm) Assignment

~191 Aldehyde carbonyl (C=O)

~158 Aromatic carbon (C-O)

~135 Aromatic carbon

~128 Aromatic carbon

~125 Aromatic carbon

~118 Aromatic carbon (C-Br)

~115 Aromatic carbon

~56 Methoxy carbon (-OCH₃)

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The

expected characteristic absorption bands for 2-Bromo-3-methoxybenzaldehyde are as

follows.[1][2]
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Wavenumber
(cm⁻¹)

Functional Group Vibrational Mode Expected Intensity

3100-3000 C-H (Aromatic) Stretch Medium-Weak

2950-2850 C-H (Methoxy) Stretch Medium-Weak

2850-2820 & 2750-

2720
C-H (Aldehyde)

Stretch (Fermi

Resonance Doublet)
Medium-Weak

~1700
C=O (Aromatic

Aldehyde)
Stretch Strong

1600-1450 C=C (Aromatic) Stretch Medium-Strong

~1250 C-O-C (Aryl Ether) Asymmetric Stretch Strong

Below 800 C-Br Stretch Medium-Strong

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 2-Bromo-3-methoxybenzaldehyde is

expected to show a molecular ion peak and characteristic fragmentation patterns. The

presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will

result in isotopic patterns for bromine-containing fragments (M+ and M+2 peaks of nearly equal

intensity).
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m/z (mass-to-charge ratio) Proposed Fragment Notes

214/216 [C₈H₇BrO₂]⁺

Molecular ion (M⁺) peak with

characteristic bromine isotope

pattern.

213/215 [M-H]⁺
Loss of a hydrogen atom from

the aldehyde.

185/187 [M-CHO]⁺ Loss of the formyl radical.

135 [M-Br]⁺ Loss of a bromine radical.

107 [M-Br-CO]⁺

Subsequent loss of carbon

monoxide from the [M-Br]⁺

fragment.

Experimental Protocols
The following sections detail generalized experimental methodologies for the acquisition of the

spectroscopic data discussed above.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-3-methoxybenzaldehyde
in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should

contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key

parameters include a spectral width of approximately 12 ppm, a sufficient number of scans

(e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

wider spectral width (e.g., 220 ppm) is required. A larger number of scans and a longer

relaxation delay may be necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. The resulting spectra should be phase- and baseline-corrected. Chemical shifts

are referenced to the internal TMS standard.

FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

Record a background spectrum of the empty ATR accessory.

Sample Application: Place a small amount of solid 2-Bromo-3-methoxybenzaldehyde onto

the center of the ATR crystal.

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the

crystal. Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple

scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final transmittance or absorbance

spectrum.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC). The

sample is vaporized in the ion source.
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Ionization: Bombard the gaseous molecules with a beam of high-energy electrons (typically

70 eV). This causes ionization and fragmentation of the molecules.

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on

their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 2-Bromo-3-methoxybenzaldehyde.
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General Workflow for Spectroscopic Analysis
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(Absorption Bands)

Mass Spectrum
(m/z, Fragmentation)

Structure Confirmation of
2-Bromo-3-methoxybenzaldehyde

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-3-
methoxybenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279745#spectroscopic-data-of-2-bromo-3-
methoxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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